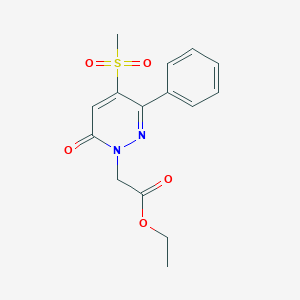
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is an organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with a phenyl group, a methylsulfonyl group, and an ethyl acetate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridazine precursor with ethyl acetate under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of its targets. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these mechanisms.
類似化合物との比較
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be compared with other pyridazine derivatives to highlight its uniqueness. Similar compounds may include:
4-(Methylsulfonyl)-6-oxo-3-phenylpyridazine: Lacks the ethyl acetate moiety, which may affect its reactivity and applications.
Ethyl2-(4-(methylsulfonyl)-3-phenylpyridazin-1(6H)-yl)acetate: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-(4-(Methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the compound for specific applications.
特性
分子式 |
C15H16N2O5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 2-(4-methylsulfonyl-6-oxo-3-phenylpyridazin-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14(19)10-17-13(18)9-12(23(2,20)21)15(16-17)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChIキー |
ROGHFIMDUITOAA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate](/img/structure/B11785005.png)
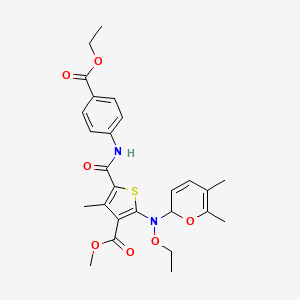
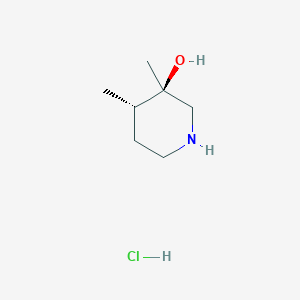
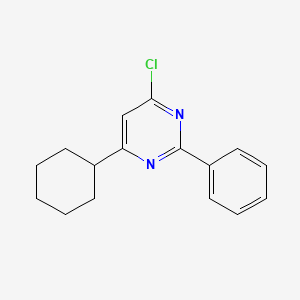

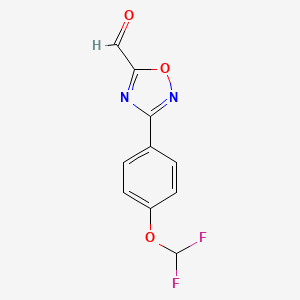
![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
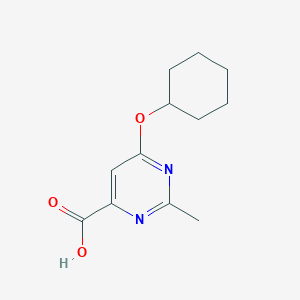

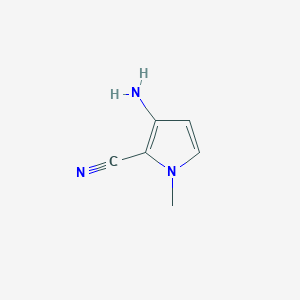

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)
![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)

